3,5-Dibromo-L-tyrosine

Catalog No.
S749476
CAS No.
300-38-9
M.F
C9H9Br2NO3
M. Wt
338.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-L-tyrosine

CAS Number

300-38-9

Product Name

3,5-Dibromo-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H9Br2NO3

Molecular Weight

338.98 g/mol

InChI

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1

InChI Key

COESHZUDRKCEPA-ZETCQYMHSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N

solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3,5-dibromotyrosine, 3,5-dibromotyrosine, (L)-isomer

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N

The exact mass of the compound 3,5-Dibromo-L-tyrosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >50.8 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dibromo-L-tyrosine is a dihalogenated amino acid derivative characterized by the presence of two bromine atoms at the ortho positions of the phenolic ring. This specific substitution pattern fundamentally alters the molecule's physicochemical baseline compared to standard L-tyrosine, most notably by drastically lowering the pKa of the phenolic hydroxyl group and increasing overall lipophilicity [1]. In industrial and laboratory procurement, this compound is primarily sourced for two distinct workflows: as a high-fidelity analytical standard for quantifying eosinophil peroxidase (EPO) activity in inflammatory disease models, and as a sterically demanding, halogen-bonding precursor for the synthesis of peptide therapeutics and thyroid hormone receptor analogs [2]. Its precise halogenation profile makes it a critical building block where unhalogenated or chlorinated alternatives fail to provide the requisite electronic or steric properties.

Substituting 3,5-Dibromo-L-tyrosine with standard L-tyrosine or alternative halogenated analogs compromises both synthetic intent and analytical accuracy. The dibromo substitution lowers the phenolic pKa to approximately 6.45, ensuring the molecule is predominantly ionized at physiological pH, a trait entirely absent in unhalogenated L-tyrosine (pKa ~10.0) [1]. In analytical workflows, substituting with 3-chloro-L-tyrosine or 3,5-dichloro-L-tyrosine is fundamentally flawed because chlorination is strictly a biomarker for myeloperoxidase (MPO) activity (neutrophils), whereas bromination specifically tracks eosinophil peroxidase (EPO) activity [2]. Furthermore, attempting to use 3,5-diiodo-L-tyrosine in drug design introduces excessive steric bulk (iodine van der Waals radius ~1.98 Å vs. bromine ~1.85 Å), which can disrupt targeted receptor-binding pockets and alter subtype selectivity[3].

Phenolic pKa Shift and Formulation Compatibility

The introduction of two electron-withdrawing bromine atoms onto the aromatic ring drastically alters the acidity of the phenolic hydroxyl group. Quantitative measurements establish the pKa of the phenolic OH in 3,5-dibromo-L-tyrosine at 6.45, compared to approximately 10.0 for unhalogenated L-tyrosine [1]. This 3.5 pH unit reduction dictates that the dibromo variant exists primarily in its deprotonated (phenolate) form at physiological pH (7.4), fundamentally changing its aqueous solubility, electrostatic interactions, and formulation behavior compared to the neutral L-tyrosine baseline.

Evidence DimensionPhenolic hydroxyl pKa
Target Compound Data6.45
Comparator Or BaselineL-tyrosine (~10.0)
Quantified Difference~3.5 pH unit reduction
ConditionsAqueous solution, 25°C

Ensures the compound provides the correct ionization state required for specific peptide solubility profiles and physiological receptor binding.

Analytical Specificity for Eosinophil Peroxidase (EPO) Workflows

In clinical and in vivo analytical models, the specific halogenated product dictates the inflammatory pathway being tracked. Assays demonstrate that Eosinophil Peroxidase (EPO) effectively utilizes physiological halides (100 mM Cl-, ≤100 μM Br-) to selectively produce 3-bromotyrosine and 3,5-dibromotyrosine, whereas Myeloperoxidase (MPO) generates chlorotyrosines [1]. Consequently, LC-MS/MS quantification requires the exact 3,5-dibromo-L-tyrosine standard to accurately isolate EPO-dependent tissue injury (e.g., in asthma models) from MPO-driven neutrophil activity.

Evidence DimensionEnzymatic halogenation product specificity
Target Compound DataSpecific terminal product of EPO + H2O2 + Br-
Comparator Or Baseline3-Chloro-L-tyrosine (Specific product of MPO)
Quantified DifferenceAbsolute pathway divergence (EPO yields bromination; MPO yields chlorination)
ConditionsIn vivo inflammatory models and LC-MS/MS biomarker quantification

Procurement of the exact dibromo standard is mandatory for laboratories requiring high-fidelity differentiation of eosinophilic versus neutrophilic inflammation.

Steric Tuning for Receptor Analog Synthesis

When synthesizing thyroid hormone receptor (TR) analogs, the choice of halogen dictates the steric fit within the receptor pocket. Bromine possesses a van der Waals radius of approximately 1.85 Å, offering an intermediate steric bulk compared to the larger iodine atom (1.98 Å) found in 3,5-diiodo-L-tyrosine[1]. This quantifiable reduction in atomic volume allows synthetic chemists to fine-tune the spatial occupancy of the inner or outer rings of TR analogs, significantly altering receptor subtype selectivity (e.g., TRα vs. TRβ) without reverting to the insufficient bulk of unhalogenated precursors.

Evidence DimensionHalogen van der Waals radius (Steric bulk)
Target Compound Data~1.85 Å (Bromine)
Comparator Or Baseline~1.98 Å (Iodine in 3,5-Diiodo-L-tyrosine)
Quantified Difference0.13 Å reduction in atomic radius per halogen position
ConditionsRational drug design and structural activity relationship (SAR) modeling

Provides a critical intermediate-steric building block for synthesizing receptor modulators where iodine is too bulky and chlorine is too small.

LC-MS/MS Standardization for Asthma and Allergy Diagnostics

Where this compound is the right choice: Serving as the definitive analytical standard for quantifying eosinophil peroxidase (EPO) activity in bronchoalveolar lavage fluid or serum. Its distinct mass signature allows researchers to accurately map eosinophil-driven oxidative stress, separating it from neutrophil-driven (MPO) pathways [1].

Precursor for Thyroid Hormone Receptor (TR) Modulators

Where this compound is the right choice: Acting as a core building block in the synthesis of TRα/TRβ selective analogs. The intermediate steric bulk and lowered pKa provided by the dibromo substitution allow for precise structural tuning that cannot be achieved with naturally occurring diiodotyrosine or unhalogenated L-tyrosine[2].

Development of Neuroprotective AMPA Receptor Antagonists

Where this compound is the right choice: Utilized in neurological drug discovery workflows targeting ischemic stroke. The dibromo-phenolic motif has been shown to potently attenuate AMPA/kainate receptor-mediated currents, making it a highly effective starting scaffold compared to standard L-phenylalanine or L-tyrosine [3].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

338.89287 g/mol

Monoisotopic Mass

336.89492 g/mol

Heavy Atom Count

15

UNII

QD49LEP46E

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H03 - Thyroid therapy
H03B - Antithyroid preparations
H03BX - Other antithyroid preparations
H03BX02 - Dibromotyrosine

Other CAS

300-38-9

Wikipedia

Dibromotyrosine

Dates

Last modified: 08-15-2023

Explore Compound Types